molecular formula C13H8N4S2 B12721708 Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- CAS No. 152423-15-9

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl-

Cat. No.: B12721708
CAS No.: 152423-15-9
M. Wt: 284.4 g/mol
InChI Key: GZKLZXUNCZXJCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential anti-inflammatory, antiviral, and anticancer activities. Studies have demonstrated its ability to inhibit key enzymes and pathways involved in these diseases, making it a potential candidate for drug development .

Industry: In the industrial sector, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Comparison with Similar Compounds

Uniqueness: What sets Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- apart is its specific substitution pattern and the presence of a thione group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

152423-15-9

Molecular Formula

C13H8N4S2

Molecular Weight

284.4 g/mol

IUPAC Name

12-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione

InChI

InChI=1S/C13H8N4S2/c18-12-9-6-14-16-11(9)15-13-17(12)10(7-19-13)8-4-2-1-3-5-8/h1-7H,(H,14,16)

InChI Key

GZKLZXUNCZXJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4)C(=S)N23

Origin of Product

United States

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